molecular formula C12H13N5O2S B4582209 N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide

N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Cat. No. B4582209
M. Wt: 291.33 g/mol
InChI Key: WTNCCZZQBKUIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as ATAA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. ATAA has been found to exhibit a wide range of pharmacological properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Antimicrobial Activity

The synthesis of novel sulphonamide derivatives, including compounds with structures related to "N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide," has shown good antimicrobial activity. Computational calculations support the experimental results, providing a correlation between the antimicrobial activity and the chemical structure of these compounds (Fahim & Ismael, 2019).

Anticancer Agents

Research on 5-methyl-4-phenyl thiazole derivatives as anticancer agents revealed that substituting the thio)acetamides displayed selective cytotoxicity against human lung adenocarcinoma cells, suggesting their potential as therapeutic agents in cancer treatment (Evren et al., 2019).

Green Chemistry Synthesis

A green chemistry approach for synthesizing diverse N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives was reported. This method emphasizes water and eco-friendly catalysts, highlighting the biological potency of these compounds against cancer cell lines (Gondaliya & Kapadiya, 2021).

Cholinesterase Inhibition

Studies on new N-aryl derivatives of triazole-thioacetamide showed moderate to good activities against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases. This research opens the door to potential treatments for conditions like Alzheimer's disease (Riaz et al., 2020).

Molecular Docking Studies

Molecular docking studies of 1,2,4-triazole based compounds synthesized through a multistep reaction pathway demonstrated significant inhibitory activity against mushroom tyrosinase. These findings suggest potential applications in treating conditions like melanogenesis (Hassan et al., 2022).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-8(18)15-9-2-4-10(5-3-9)16-11(19)6-20-12-13-7-14-17-12/h2-5,7H,6H2,1H3,(H,15,18)(H,16,19)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNCCZZQBKUIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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